molecular formula C19H26N4O3S B2935863 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one CAS No. 1903581-49-6

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one

Cat. No.: B2935863
CAS No.: 1903581-49-6
M. Wt: 390.5
InChI Key: DBDUQBNROYZJBY-UHFFFAOYSA-N
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Description

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one is a complex organic compound featuring a diazepane ring, an imidazole moiety, and a phenylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one typically involves multiple steps:

    Formation of the Imidazole Sulfonyl Intermediate: The synthesis begins with the sulfonylation of 1-methyl-1H-imidazole using a sulfonyl chloride reagent under basic conditions.

    Diazepane Ring Formation: The sulfonylated imidazole is then reacted with a diazepane precursor, often through a nucleophilic substitution reaction.

    Attachment of the Phenylbutanone Group: The final step involves the coupling of the diazepane intermediate with a phenylbutanone derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives of the phenylbutanone group.

    Substitution: Substituted imidazole sulfonyl derivatives.

Scientific Research Applications

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the diazepane ring may enhance binding affinity through hydrophobic interactions. The phenylbutanone group can further modulate the compound’s activity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one: shares similarities with other sulfonyl imidazole derivatives and diazepane-containing compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of both an imidazole and a diazepane ring in the same molecule is relatively rare, providing a unique scaffold for drug design.
  • The sulfonyl group enhances the compound’s solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-21-15-18(20-16-21)27(25,26)23-12-6-11-22(13-14-23)19(24)10-5-9-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUQBNROYZJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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